molecular formula C12H16ClN3O2 B2741087 Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate CAS No. 2044796-17-8

Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate

Cat. No. B2741087
CAS RN: 2044796-17-8
M. Wt: 269.73
InChI Key: ODDWWQINDFCTPC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 2044796-17-8 . It has a molecular weight of 269.73 . It is in powder form .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate is 1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-8(6-16)9-4-10(13)15-7-14-9/h4,7-8H,5-6H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate is a powder . It has a molecular weight of 269.73 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Structure-Activity Relationships

Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate is a compound that has been studied for its application in chemical synthesis, particularly in the development of ligands and potential therapeutic agents. One research avenue involves the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor. These compounds have shown potential in vitro and in vivo activities, including anti-inflammatory and antinociceptive effects, suggesting their utility in pain management. The optimization of these molecules has focused on modifying various positions on the pyrimidine ring to enhance potency and selectivity (Altenbach et al., 2008).

Catalysis and Reaction Mechanisms

Another area of interest is the use of tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate in catalytic processes and reaction mechanism studies. For instance, silylmethyl-substituted aziridines and azetidines have been used as masked dipoles in cycloaddition reactions to generate various cyclic compounds. These reactions highlight the versatility of azetidine-based compounds in synthesizing complex molecular structures (Yadav & Sriramurthy, 2005).

Drug Discovery and Radiopharmaceutical Applications

In drug discovery, tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate derivatives have been explored for their therapeutic potential. The synthesis of specific analogues, such as those aimed at targeting nicotinic receptors, demonstrates the compound's relevance in developing novel ligands for imaging studies and potential therapeutic applications. The innovative synthetic routes and modifications to the azetidine ring system enable the exploration of chemical space complementary to traditional piperidine-based systems (Karimi & Långström, 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-8(6-16)9-4-10(13)15-7-14-9/h4,7-8H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDWWQINDFCTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate

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